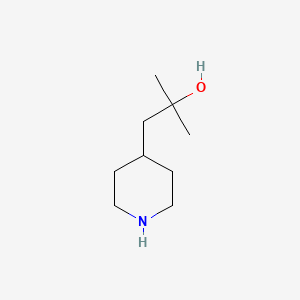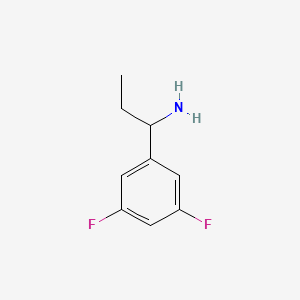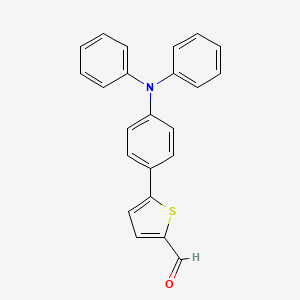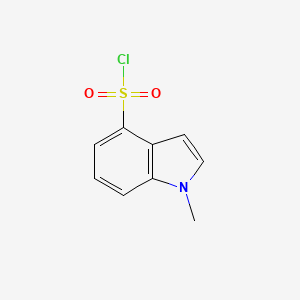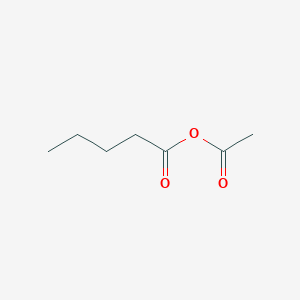
Ethylpropionyl acetate
概要
説明
Ethyl propionylacetate, also known as Ethyl 3-oxovalerate, is a chemical compound with the linear formula CH3CH2COCH2COOC2H5 . It has a molecular weight of 144.17 . It has been used in the synthesis of 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano .
Molecular Structure Analysis
The molecular structure of Ethyl propionylacetate is represented by the linear formula CH3CH2COCH2COOC2H5 . The InChI key for Ethyl propionylacetate is UDRCONFHWYGWFI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl propionylacetate is a liquid with a refractive index of n20/D 1.422 (lit.) . It has a boiling point of 83-84 °C/12 mmHg (lit.) and a density of 1.012 g/mL at 25 °C (lit.) .科学的研究の応用
Antimicrobial and Antioxidant Properties
Ethylpropionyl acetate, through its derivative forms such as ethyl acetate, has demonstrated significant antimicrobial and antioxidant properties. A study focused on the ethyl acetate crude extract of Streptomyces parvulus VITJS11, revealing its substantial antifungal activity against Aspergillus species and notable antibacterial activity against certain bacteria. Additionally, this extract exhibited strong antioxidant potential and cytotoxic effects on HepG2 cell lines, indicating its therapeutic potential in treating microbial infections (Naine, Devi, Mohanasrinivasan, & Vaishnavi, 2015).
Polymerization Applications
In the field of polymer science, ethylpropionyl acetate derivatives like ethyl iodoacetate have been used as transfer agents in controlled/living radical polymerization of vinyl acetate. This process successfully synthesized poly(vinyl acetate) with predetermined molecular weight and relatively low polydispersity, showcasing its utility in materials science (Iovu & Matyjaszewski, 2003).
Spectroscopic Studies and Oxidation Mechanisms
Ethylpropionyl acetate, specifically ethyl acetate, has been a subject of interest in spectroscopic studies. Investigations into the OH-induced oxidation mechanisms of ethyl acetate highlighted the formation of various products, elucidating the oxidation schemes and confirming the specific reactivity of acetates (Picquet-Varrault, Doussin, Durand-Jolibois, & Carlier, 2001).
Biotechnological Production and Environmental Impact
Ethylpropionyl acetate's derivative, ethyl acetate, is an environmentally friendly solvent with numerous industrial applications. Studies have explored the biotechnological production of ethyl acetate by yeasts as an alternative to energy-intensive petrochemical processes. This approach could be applied to large-scale production from renewable resources, highlighting the compound's environmental benefits (Löser, Urit, & Bley, 2014; Zhang et al., 2020).
Anti-Inflammatory Activities
Research has also delved into the anti-inflammatory activities of ethyl acetate fractions of various plants. These studies have identified the potential of ethyl acetate fractions in reducing inflammation and pain, supported by their effects on various biochemical markers and enzymes (Liao et al., 2013; Nualkaew et al., 2009).
Process Optimization in Chemical Engineering
Ethylpropionyl acetate, through its derivatives, is central in the optimization of various chemical processes. Investigations into the reactive distillation process of ethyl acetate synthesis have been conducted, providing insights into process variables and operational feasibility (Kenig et al., 2001).
Substitutes in Medical Techniques
Ethyl acetate has been evaluated as a substitute solvent in certain medical techniques, demonstrating comparable or better performance than traditional solvents. This substitution indicates its potential in enhancing the safety and effectiveness of medical procedures (Young et al., 1979).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
acetyl pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-7(9)10-6(2)8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOQAUOJSQUGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620109 | |
| Record name | Acetic pentanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylpropionyl acetate | |
CAS RN |
15224-07-4 | |
| Record name | Acetic pentanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



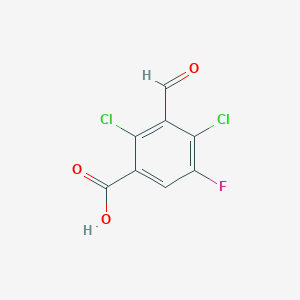
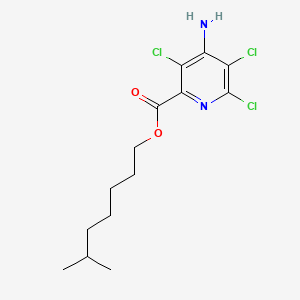
![Guanidine, [3-(trimethoxysilyl)propyl]-](/img/structure/B1602805.png)
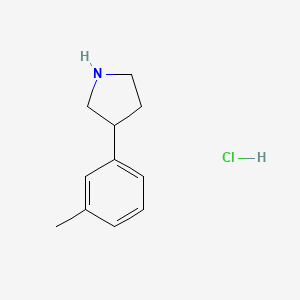
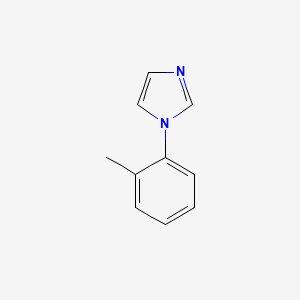
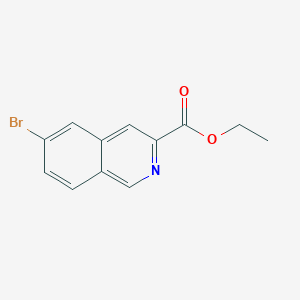
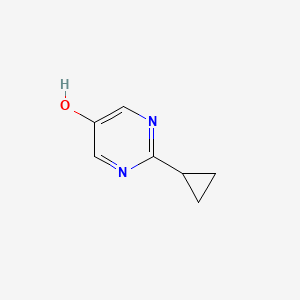
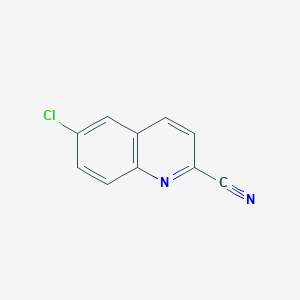
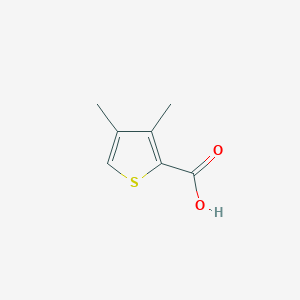
![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine](/img/structure/B1602822.png)
